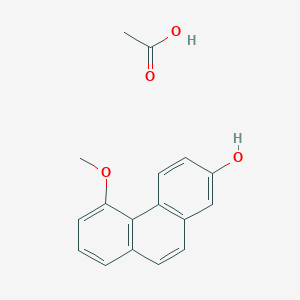
Acetic acid;5-methoxyphenanthren-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;5-methoxyphenanthren-2-ol is a compound that combines the properties of acetic acid and a phenanthrene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxyphenanthren-2-ol typically involves the introduction of a methoxy group to the phenanthrene structure, followed by the addition of an acetic acid moiety. One common method is the methoxylation of phenanthrene using methanol and a catalyst, followed by the acylation with acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Acetic acid;5-methoxyphenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: More saturated phenanthrene derivatives.
Substitution: Halogenated or aminated phenanthrene derivatives.
科学研究应用
Acetic acid;5-methoxyphenanthren-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;5-methoxyphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
相似化合物的比较
Acetic acid;5-methoxyphenanthren-2-ol can be compared with other similar compounds, such as:
Phenanthrene: Lacks the methoxy and acetic acid groups, resulting in different chemical and biological properties.
Methoxyphenanthrene: Contains the methoxy group but lacks the acetic acid moiety.
Acetic acid derivatives: Compounds with different aromatic or aliphatic groups attached to the acetic acid.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
62705-48-0 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
acetic acid;5-methoxyphenanthren-2-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-14-4-2-3-10-5-6-11-9-12(16)7-8-13(11)15(10)14;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI 键 |
UOGNLUDTMLFLLR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=CC=CC2=C1C3=C(C=C2)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


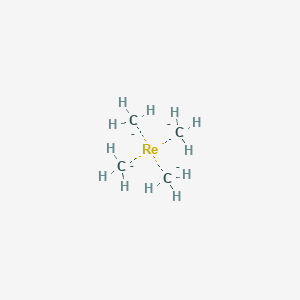
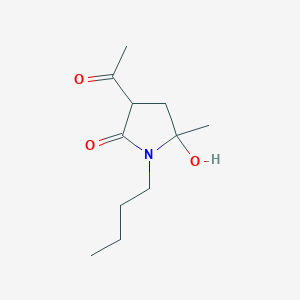


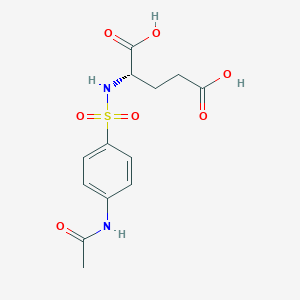

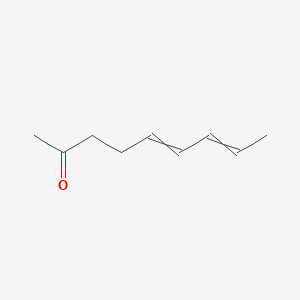
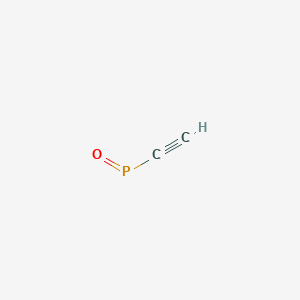
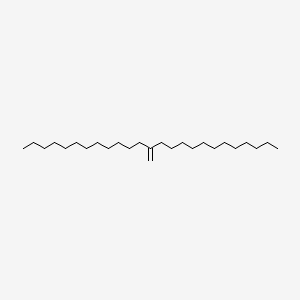
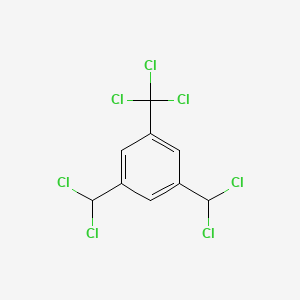
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
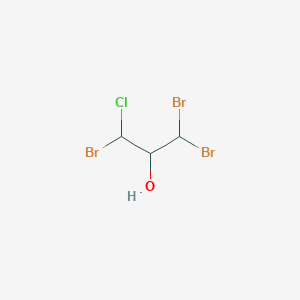

![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)
